Bis(2-butyloctyl) butanedioate Bis(2-butyloctyl) butanedioate
Brand Name: Vulcanchem
CAS No.: 488831-08-9
VCID: VC19063935
InChI: InChI=1S/C28H54O4/c1-5-9-13-15-19-25(17-11-7-3)23-31-27(29)21-22-28(30)32-24-26(18-12-8-4)20-16-14-10-6-2/h25-26H,5-24H2,1-4H3
SMILES:
Molecular Formula: C28H54O4
Molecular Weight: 454.7 g/mol

Bis(2-butyloctyl) butanedioate

CAS No.: 488831-08-9

Cat. No.: VC19063935

Molecular Formula: C28H54O4

Molecular Weight: 454.7 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-butyloctyl) butanedioate - 488831-08-9

Specification

CAS No. 488831-08-9
Molecular Formula C28H54O4
Molecular Weight 454.7 g/mol
IUPAC Name bis(2-butyloctyl) butanedioate
Standard InChI InChI=1S/C28H54O4/c1-5-9-13-15-19-25(17-11-7-3)23-31-27(29)21-22-28(30)32-24-26(18-12-8-4)20-16-14-10-6-2/h25-26H,5-24H2,1-4H3
Standard InChI Key WCOODKZIRYHJJA-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(CCCC)COC(=O)CCC(=O)OCC(CCCC)CCCCCC

Introduction

Chemical Identity and Structural Characteristics

Bis(2-butyloctyl) butanedioate belongs to the dicarboxylate ester family, characterized by two branched 2-butyloctyl groups attached to a succinate backbone. Its molecular structure grants it distinct solubility and thermal stability properties, which are critical for industrial applications.

Molecular and Structural Data

The compound’s structural identity has been confirmed through advanced spectroscopic methods, including Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy . Key identifiers include:

PropertyValue
CAS No.488831-08-9
Molecular FormulaC28H54O4\text{C}_{28}\text{H}_{54}\text{O}_4
Molecular Weight454.7 g/mol
IUPAC Namebis(2-butyloctyl) butanedioate
SMILES NotationCCCCCCCC(CCCC)COC(=O)CCC(=O)OCC(CCCC)CCCCCC
InChIKeyWCOODKZIRYHJJA-UHFFFAOYSA-N

The branched alkyl chains contribute to its low pour point (<70C< -70^\circ \text{C}) and high viscosity index, making it effective in extreme temperatures .

Synthesis and Production Methods

Esterification Reaction

The synthesis of bis(2-butyloctyl) butanedioate involves esterification between succinic acid and 2-butyl-1-octanol, catalyzed by sulfuric acid. This method yields 88–98% product purity, as demonstrated in recent studies . The reaction proceeds as follows:

Succinic Acid+22-Butyl-1-octanolH2SO4Bis(2-butyloctyl) Butanedioate+2H2O\text{Succinic Acid} + 2 \, \text{2-Butyl-1-octanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Bis(2-butyloctyl) Butanedioate} + 2 \, \text{H}_2\text{O}

Optimization Parameters

  • Catalyst Concentration: 1–2 wt% sulfuric acid.

  • Temperature: 120–150°C under reflux.

  • Reaction Time: 4–6 hours.

Post-synthesis purification employs vacuum distillation to remove unreacted alcohols and acids .

Physicochemical and Tribological Properties

Key Performance Metrics

Bis(2-butyloctyl) butanedioate exhibits properties ideal for high-performance lubricants:

PropertyValueTest Method
Pour Point<70C< -70^\circ \text{C}ASTM D97
Flash Point240–260°CASTM D92
Viscosity Index150–180ASTM D2270
Oxidative Stability8–12 hoursASTM D943
Friction Coefficient (µ)0.18–0.34ASTM D5707

These metrics surpass many mineral oil-based lubricants, particularly in low-temperature environments .

Rheological Behavior

The ester demonstrates non-Newtonian flow characteristics, with shear-thinning behavior at high shear rates. This property enhances its suitability for applications requiring variable viscosity, such as gear oils and hydraulic fluids .

Industrial and Environmental Applications

Biolubricants

Bis(2-butyloctyl) butanedioate is classified under ISO VG 32, compatible with commercial lubricant formulations. Its biodegradability and non-toxic profile align with regulations like the European Ecolabel, driving adoption in eco-sensitive sectors .

Plastic Additives

Studies on non-intentionally added substances (NIAS) in recycled plastics have identified similar esters as potential migrants from packaging materials . While bis(2-butyloctyl) butanedioate’s role in plastics remains understudied, its structural analogs are known to improve polymer flexibility and reduce brittleness .

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